molecular formula C9H7NO2 B2977058 Quinoline-6,8-diol CAS No. 64165-36-2

Quinoline-6,8-diol

Cat. No.: B2977058
CAS No.: 64165-36-2
M. Wt: 161.16
InChI Key: AMXUNCSKFJYPCR-UHFFFAOYSA-N
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Description

Quinoline-6,8-diol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with hydroxyl groups at the 6th and 8th positions, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6,8-diol typically involves the hydroxylation of quinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline can then be hydroxylated at the 6th and 8th positions using specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by selective hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the process are often recycled to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Quinoline-6,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,8-dione.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

Quinoline-6,8-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of quinoline-6,8-diol involves its interaction with various molecular targets. The hydroxyl groups at the 6th and 8th positions allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can lead to inhibition or activation of specific pathways, resulting in its observed biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications.

    Quinoline-8-ol: Another hydroxylated derivative with different biological activities.

    Isoquinoline: A structural isomer with distinct chemical properties and applications.

Uniqueness of Quinoline-6,8-diol: this compound is unique due to the presence of hydroxyl groups at both the 6th and 8th positions, which significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern is not commonly found in other quinoline derivatives, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

quinoline-6,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUNCSKFJYPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64165-36-2
Record name Quinoline-6,8-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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